N-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1,3-thiazol-2-yl)pyrimidin-2-amine
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Overview
Description
The compound (2-(Pyrimidin-2-ylamino)thiazol-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
is a complex organic molecule. It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Metabolism and Pharmacokinetics
Metabolism and Excretion in Various Species : A study investigated the metabolism, excretion, and pharmacokinetics of a compound similar in structure to the requested chemical, specifically focusing on its use as a dipeptidyl peptidase IV inhibitor for treating type 2 diabetes (Sharma et al., 2012).
Oral Bioavailability and Selectivity : Another research focused on the oral bioavailability and selectivity of a compound analogous to the requested chemical, highlighting its potential as a treatment for type 2 diabetes (Ammirati et al., 2009).
Anticancer Activity
- Activation of p53 in Cervical Cancer Cells : A study explored the activation of p53 in cervical cancer cells using anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, a class of compounds similar to the one (Kamal et al., 2012).
Antimicrobial Activity
Synthesis and Antimicrobial Activity : Research on the synthesis and antimicrobial activity of new pyridine derivatives, which include compounds structurally similar to the one requested, was conducted (Patel et al., 2011).
Novel Thiazolidinones as Antimicrobial Agents : Another study synthesized novel thiazolidinone derivatives, which are structurally related to the compound , and evaluated their antimicrobial activity (Patel et al., 2012).
Other Applications
Tandem Transformations for Thienopyrimidine Synthesis : The study by Pokhodylo et al. (2010) explored novel transformations in Gewald thiophenes for thienopyrimidine synthesis, which is relevant to the structure of the compound (Pokhodylo et al., 2010).
Development of a Novel Anticonvulsant Agent : Research on the development and validation of an HPLC method for a novel anticonvulsant drug, with a chemical structure related to the compound , was conducted (Severina et al., 2021).
Future Directions
The future directions for this compound could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. The development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .
Mechanism of Action
Properties
IUPAC Name |
[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7OS/c19-18(20,21)12-2-3-14(24-10-12)27-6-8-28(9-7-27)15(29)13-11-30-17(25-13)26-16-22-4-1-5-23-16/h1-5,10-11H,6-9H2,(H,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJOFBHCEVGHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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